Cas no 1701-28-6 (6-Bromo-4-chloro-2-(trifluoromethyl)quinoline)

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its unique trifluoromethyl and halogen substituents enhance its reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. The bromo and chloro groups provide versatile sites for further functionalization, while the electron-withdrawing trifluoromethyl group improves stability and influences electronic properties. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic frameworks. Its well-defined structure and high purity ensure consistent performance in synthetic applications, supporting advancements in medicinal chemistry and material science.
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline structure
1701-28-6 structure
Product Name:6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
CAS No:1701-28-6
MF:C10H4BrClF3N
MW:310.497671127319
MDL:MFCD00153073
CID:41838
PubChem ID:2778682
Update Time:2025-11-02

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
    • 6-Bromo-4-chloro-2-(trifluoromethyl)-quinoline
    • BUTTPARK 91\04-25
    • 6-Bromo-4-chloro-trifluoromethylquinoline
    • 6-Bromo-4-chloro-2-(trifluoromethyl)quinline
    • Quinoline, 6-bromo-4-chloro-2-(trifluoromethyl)-
    • 6-Bromo-4-chloro-2-trifluoromethyl-quinoline
    • PC7326
    • 8721AA
    • TRA0019980
    • VZ30672
    • SY005998
    • A
    • FT-0620986
    • AC-7391
    • SB72603
    • CS-0131687
    • 1701-28-6
    • PS-7085
    • EN300-7387824
    • MFCD00153073
    • SCHEMBL5558246
    • A811171
    • 2-(2-METHYL-1,3-THIAZOL-4-YL)BENZOICACID
    • DTXSID30381076
    • JKEQQFAWABXNFV-UHFFFAOYSA-N
    • AKOS009157930
    • DB-043810
    • MDL: MFCD00153073
    • Inchi: 1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H
    • InChI Key: JKEQQFAWABXNFV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=C(C=C(C(F)(F)F)N=2)Cl

Computed Properties

  • Exact Mass: 308.91700
  • Monoisotopic Mass: 308.91677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 4.4

Experimental Properties

  • Melting Point: 98-100°C
  • Boiling Point: 291.8 ℃ at 760 mmHg
  • Flash Point: 83.3℃
  • PSA: 12.89000
  • LogP: 4.66950

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Pricemore >>

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6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1701-28-6)6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Order Number:A811171
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):155.0
Email:sales@amadischem.com

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Related Literature

Additional information on 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS No. 1701-28-6): A Versatile Fluorinated Quinoline Derivative

The 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS 1701-28-6) represents an important class of fluorinated heterocyclic compounds that has gained significant attention in pharmaceutical and materials science research. This halogenated quinoline derivative combines multiple functional groups - bromo, chloro, and trifluoromethyl substitutions - creating a unique molecular architecture with diverse applications. The presence of both electron-withdrawing groups and halogen atoms makes this compound particularly valuable for designing advanced materials and bioactive molecules.

In recent years, fluorinated quinolines have emerged as crucial building blocks in drug discovery, owing to their enhanced metabolic stability and membrane permeability. The 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline scaffold has shown promise in the development of novel therapeutic agents, particularly in areas addressing antimicrobial resistance and targeted cancer therapies. Researchers are actively investigating its potential as a pharmacophore in medicinal chemistry, with several studies demonstrating its utility in creating compounds with improved pharmacokinetic properties.

The compound's electronic properties make it particularly interesting for materials science applications. The combination of halogen atoms and the trifluoromethyl group influences both the compound's reactivity and its physical characteristics. These features have led to its use in the development of organic semiconductors, liquid crystals, and other advanced materials where precise control of electronic properties is essential. The growing demand for high-performance electronic materials has increased interest in such multi-substituted quinoline derivatives.

From a synthetic chemistry perspective, 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline serves as a valuable intermediate for various transformations. The bromine substitution at position 6 allows for further functionalization through cross-coupling reactions, while the chlorine at position 4 provides additional modification opportunities. This versatility makes it a preferred starting material for preparing more complex quinoline-based compounds with tailored properties.

The compound's stability and structural rigidity contribute to its growing popularity in chemical research. Unlike simpler quinoline derivatives, the presence of multiple substituents enhances both the compound's thermal stability and resistance to degradation, making it suitable for various experimental conditions. These characteristics are particularly valuable in high-throughput screening applications and combinatorial chemistry approaches.

Recent advances in green chemistry have also explored more sustainable synthesis routes for 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Researchers are developing catalytic methods and alternative solvents to reduce the environmental impact of its production while maintaining high yields and purity. These developments align with the growing emphasis on sustainable chemical processes in both academic and industrial settings.

In analytical applications, this compound serves as a valuable reference standard and building block. Its distinct spectroscopic signatures (particularly in NMR and mass spectrometry) make it useful for method development and calibration. The growing field of chemical fingerprinting benefits from such well-characterized compounds with unique structural features.

The commercial availability of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline has expanded in recent years to meet increasing research demand. Suppliers now offer various purity grades tailored to different applications, from general laboratory use to specialized pharmaceutical development. Proper handling and storage recommendations typically emphasize protection from moisture and light to maintain the compound's stability over time.

Future research directions for this compound class include exploring its potential in catalysis, materials science, and biological applications. The unique combination of substituents offers opportunities for creating novel materials with tailored electronic properties or developing new therapeutic agents with improved target specificity. As synthetic methodologies continue to advance, we can expect to see expanded applications for this versatile quinoline derivative across multiple scientific disciplines.

For researchers working with halogenated nitrogen heterocycles, understanding the properties and potential of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is increasingly important. Its balanced combination of reactivity and stability, along with its diverse application potential, makes it a valuable compound in modern chemical research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1701-28-6)6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
A811171
Purity:99%
Quantity:5g
Price ($):155.0
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